molecular formula C20H29NO3S B4298588 N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4298588
M. Wt: 363.5 g/mol
InChI Key: IAHWXBIOUYRGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE is a compound that features an adamantyl group, a propoxy group, and a benzenesulfonamide moiety. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and lipophilicity. These properties make them valuable in various fields, including pharmaceuticals, where they often exhibit antiviral, anti-Parkinsonian, or anti-Alzheimer properties .

Preparation Methods

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the tosylation of adamantaneethanol to form adamantylethylbromide, followed by a Grignard or Barbier reaction to introduce the propoxybenzenesulfonamide moiety . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit enzymes or bind to receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE can be compared to other adamantane derivatives, such as:

What sets this compound apart is its unique combination of an adamantyl group with a propoxybenzenesulfonamide moiety, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-2-7-24-18-3-5-19(6-4-18)25(22,23)21-14-20-11-15-8-16(12-20)10-17(9-15)13-20/h3-6,15-17,21H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWXBIOUYRGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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